2,2,6,6-Tetramethyl-piperidine 1-oxide

Description

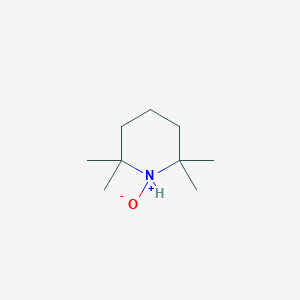

2,2,6,6-Tetramethyl-piperidine 1-oxide (TEMPO) is a stable nitroxyl radical with the molecular formula C₉H₁₈NO (CAS: 2564-83-2). It appears as a red-to-brown crystalline powder with a purity ≥98% and low moisture content (<0.5%) . TEMPO is widely utilized in:

- Catalytic oxidation reactions (e.g., alcohol-to-aldehyde/ketone conversions) .

- Electron spin resonance (ESR) spectroscopy as a spin probe due to its paramagnetic properties .

- Radioprotection via superoxide scavenging and inhibition of Fenton reactions .

- Polymer chemistry as a terminating agent for controlled polymerization .

Its stability arises from steric hindrance provided by the four methyl groups, which protect the nitroxyl radical from dimerization or degradation .

Properties

CAS No. |

5132-07-0 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h10H,5-7H2,1-4H3 |

InChI Key |

RVWUHFFPEOKYLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC([NH+]1[O-])(C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Deprotonation Reactions

TEMPO is widely utilized in organic synthesis as a base for deprotonation reactions. Its sterically hindered nature allows it to selectively abstract protons from acidic carbon atoms, facilitating the formation of carbanions. These carbanions can then participate in further synthetic transformations .

Formation of TMP-Lithium Complexes

The compound is also instrumental in the preparation of TMP-lithium complexes. These complexes serve as valuable reagents for metalation of sensitive substrates under mild conditions, making them crucial for developing complex molecular architectures .

Oxidation Reactions

One of the most notable applications of TEMPO is in oxidation reactions. It is particularly effective in the selective oxidation of alcohols to aldehydes or ketones. The stability and reactivity of TEMPO derivatives make them indispensable tools for organic chemists .

Materials Science

Polymerization Inhibition

TEMPO derivatives are known to inhibit the premature polymerization of ethylenically unsaturated monomers. This property is exploited in various industrial applications to control polymerization processes and enhance product stability . For example, 4-hydroxy-TEMPO has been used effectively as a polymerization inhibitor in the production of plastics.

Nanomaterials Synthesis

Recent studies have demonstrated that TEMPO can assist in the preparation of nanomaterials such as chitin nanowhiskers and nanofibers through radical-assisted oxidation processes. This method enhances the mechanical properties of the resulting materials, making them suitable for various applications including biomedical uses .

Environmental Applications

Antioxidant Properties

TEMPO has been explored for its antioxidant properties in food preservation and packaging. Its ability to scavenge free radicals can mitigate oxidative stress in food products, thereby extending shelf life and maintaining quality .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Derivatives

TEMPO derivatives are modified by substituents at the 1- , 4- , or other positions of the piperidine ring. These modifications alter physicochemical properties and applications:

Functional and Application-Based Comparisons

Catalytic Oxidation Efficiency

- TEMPO : Highly effective in oxidizing primary alcohols to aldehydes (90–96% yield) and secondary alcohols to ketones (81–85% yield) under mild conditions (e.g., Oxone/CaCl₂/TEMPO system) .

- Bicyclic Nitroxyl Derivatives: Exhibit higher redox potentials than TEMPO but suffer from steric hindrance, reducing catalytic turnover in bulkier substrates .

- 4-Methoxy-TEMPO : Lower activity in alcohol oxidation due to electron-donating methoxy group reducing radical stability .

ESR and Spin Probing

- TEMPO: Preferred for molecular dynamics studies in nanochannels due to stable radical signal .

- TMPO : Provides distinct ESR spectra in hydrophobic environments but is less stable in aqueous media .

- 4-Hydroxy-TEMPO: Hydrogen bonding with solvents shifts ESR parameters, limiting its use in non-polar systems .

Radioprotection and Antioxidant Activity

- TEMPO : Scavenges superoxide radicals but requires high doses with toxicity risks .

- Tempace : Modified TEMPO derivative with enhanced iron-chelation properties, inhibiting Fenton reactions at lower concentrations .

- 4-Hydroxy-TEMPO : Shows 2–3× higher antioxidant capacity than TEMPO in cell-based assays due to synergistic radical quenching and metal-ion binding .

Q & A

Q. What are the common synthetic methodologies for generating TEMPO radicals in situ during catalytic reactions?

TEMPO radicals are often generated in situ via redox-active transition metal catalysts (e.g., Cu) or photoredox systems. For example, in Cu-catalyzed γ-C(sp³)-H amination reactions, TEMPO is produced via dehydrogenation of its reduced form (TEMP) under oxidative conditions . In visible light photoredox catalysis, TEMPO forms adducts with radical intermediates (e.g., arylthio radicals), confirmed by mass spectrometry . Key considerations include catalyst choice (Cu vs. organic photocatalysts), solvent polarity, and reaction temperature to stabilize radical intermediates.

Q. How is TEMPO characterized in terms of molecular dynamics and stability under experimental conditions?

Temperature-dependent electron spin resonance (ESR) spectroscopy is a primary method for studying TEMPO's rotational mobility and orientation in confined systems (e.g., organic nanochannels). Dilution with excess TEMP (non-radical analog) isolates TEMPO molecules, enabling precise measurement of anisotropic rotational diffusion rates . Stability assessments include monitoring radical persistence under inert atmospheres and avoiding protic solvents that promote disproportionation.

Q. What safety protocols are critical when handling TEMPO in laboratory settings?

TEMPO is corrosive (Risk Code R34) and irritant (R36/37/38). Safe handling requires:

Q. What are the standard protocols for oxidizing primary alcohols using TEMPO?

TEMPO-mediated alcohol oxidation typically employs co-catalysts like NaNO₂ or KBr and stoichiometric oxidants (e.g., NaClO). Reaction optimization involves:

- pH control (9–10) to stabilize the nitroxyl radical intermediate .

- Solvent selection (e.g., acetonitrile/water mixtures) to balance solubility and reactivity.

- Monitoring via TLC or GC-MS to prevent over-oxidation to carboxylic acids.

Advanced Research Questions

Q. What mechanistic insights explain TEMPO’s role in copper-catalyzed γ-C(sp³)-H amination?

In Cu-catalyzed reactions, TEMPO acts as a hydrogen atom transfer (HAT) agent, abstracting γ-H from ketones to form carbon-centered radicals. These radicals couple with maleimide-derived nitrogen radicals, forming γ-aminated products. Mechanistic studies reveal competing pathways: (i) TEMPO-mediated dehydrogenation generates α,β-unsaturated ketones, and (ii) TEMP (reduced TEMPO) participates in C–N bond formation . Isotopic labeling (e.g., D₂O) and kinetic profiling differentiate these pathways.

Q. How does TEMPO facilitate radical-radical cross-coupling in photoredox catalysis?

Under visible light, TEMPO traps arylthio radicals generated from disulfide bond cleavage, forming stable TEMPO-arene adducts (e.g., 2,2,6,6-tetramethyl-1-((phenylthio)oxy)piperidine). This proceeds via a radical-polar crossover mechanism, confirmed by ESR spin-trapping experiments and high-resolution mass spectrometry . Key variables include photocatalyst redox potential (e.g., Ir(III) complexes) and TEMPO’s oxidation state.

Q. What are the implications of TEMPO’s electronic structure on its efficacy as a paramagnetic tag in NMR spectroscopy?

TEMPO’s persistent nitroxyl radical introduces paramagnetic relaxation enhancement (PRE), enabling distance measurements (<20 Å) in biomolecular NMR. The steric bulk of its tetramethyl groups reduces conformational flexibility, improving signal resolution. However, its redox sensitivity requires anaerobic conditions to prevent reduction to diamagnetic TEMP .

Q. How does TEMPO function as a superoxide scavenger in Fenton reactions, and what are its radioprotection applications?

TEMPO derivatives (e.g., Tempace) inhibit hydroxyl radical (•OH) generation by scavenging superoxide (O₂•⁻) and chelating Fe²⁺ in Fenton systems. In vitro studies show radioprotective effects via reduced DNA strand breaks. Methodological challenges include optimizing bioavailability and minimizing cytotoxicity, tested via clonogenic survival assays and ROS detection kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.